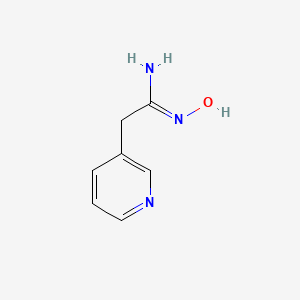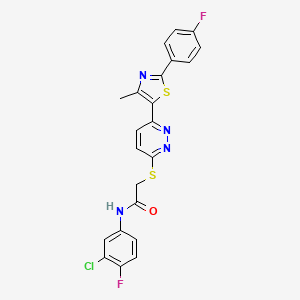
N-(3-chloro-4-fluorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves a series of reactions starting with specific precursors and utilizing catalysts and specific conditions to achieve the desired chemical structure. For instance, Sunder and Maleraju (2013) outlined a process for synthesizing derivatives by reacting pyrazole with various substituted acetamides, confirming structures via NMR, IR, and Mass spectra [Sunder & Maleraju, 2013]. Cheung et al. (2014) detailed a synthesis method for a potent ligand through a four-step process starting from commercially available materials [Cheung et al., 2014].
Molecular Structure Analysis
The molecular structure of compounds similar to the one is typically elucidated using various spectroscopic methods, including NMR, IR, Mass spectra, and sometimes X-ray diffraction analysis. The structure is crucial for understanding the compound's potential interactions and reactivity. For example, the structure of a synthesized compound was determined through NMR and X-ray diffraction by Ping (2007) [Ping, 2007].
Chemical Reactions and Properties
Chemical reactions and properties are central to understanding how the compound interacts with other chemicals and its stability. For instance, the modification of certain acetamide compounds to improve their properties or reactivity was discussed by Wang et al. (2015), highlighting the significance of structural changes on biological activity [Wang et al., 2015].
Physical Properties Analysis
The physical properties, including solubility, crystal form, and stability, are crucial for the compound's application and handling. Euler et al. (2004) discussed the physicochemical and biopharmaceutical properties of a thrombin inhibitor, emphasizing the importance of particle surface area and crystal form on its absorption [Euler et al., 2004].
Chemical Properties Analysis
The chemical properties, including reactivity, potential for modifications, and interactions with biological targets, are essential for designing compounds with specific functions. Lee et al. (2007) provided insights into the potency of certain acetamides as thrombin inhibitors, indicating how specific substitutions can affect affinity for the target [Lee et al., 2007].
Aplicaciones Científicas De Investigación
Anticancer Activity
Several studies have investigated the anticancer potential of derivatives of N-(3-chloro-4-fluorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide. For instance, Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, showing significant anticancer activity against human lung adenocarcinoma cells and mouse embryoblast cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Additionally, Qin et al. (2020) described the synthesis of novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety, exhibiting promising inhibitory activity against cancer cells (Qin, Zhu, Zhu, Zhang, Fu, Liu, Wang, & Ouyang, 2020).
Anti-inflammatory Activity
K. Sunder and Jayapal Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide with notable anti-inflammatory activity (Sunder & Maleraju, 2013).
Antimicrobial Activity
Badiger et al. (2013) explored the antimicrobial activity of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, showing effectiveness against various bacterial and fungal strains (Badiger, Mulla, Khazi, & Khazi, 2013). Darekar et al. (2020) also reported antibacterial activity in novel derivatives synthesized using microwave irradiation (Darekar, Karale, Akolkar, & Burungale, 2020).
Antifungal and Apoptotic Effects
Çavușoğlu, Yurttaş, and Cantürk (2018) synthesized triazole-oxadiazole compounds with potent antifungal and apoptotic effects against Candida species (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Local Anaesthetic Activities
Badiger et al. (2012) conducted research on various 2-aminothiazole and 2-aminothiadiazole derivatives of N-[4-(2-Chloro-4-fluoro-phenyl)-thiazol-2-yl]-2-substituted acetamides, demonstrating their potential as local anaesthetics (Badiger, Khan, Kalashetti, & Khazi, 2012).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions when handling it.
Direcciones Futuras
This would involve discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
Please consult with a professional chemist or a relevant expert for more accurate and detailed information.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF2N4OS2/c1-12-21(32-22(26-12)13-2-4-14(24)5-3-13)18-8-9-20(29-28-18)31-11-19(30)27-15-6-7-17(25)16(23)10-15/h2-10H,11H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEFFUNHQNHJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF2N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


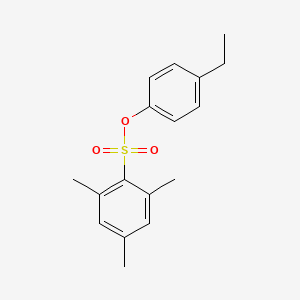
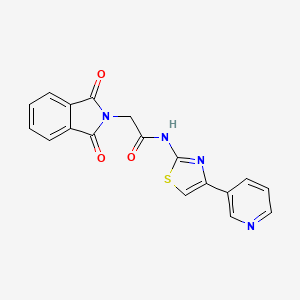
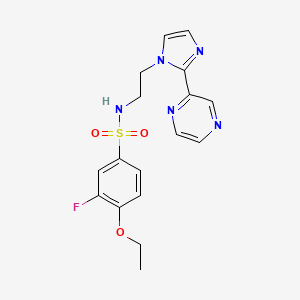
![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2488895.png)
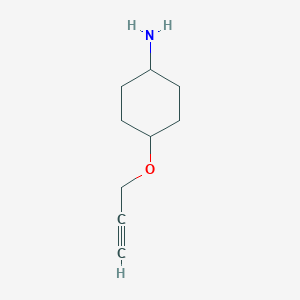
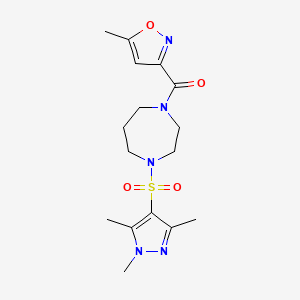
![Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2488898.png)
![3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide](/img/structure/B2488901.png)
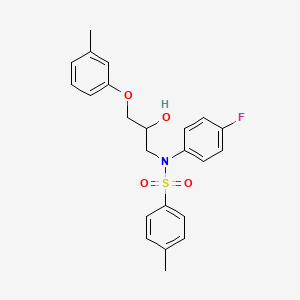
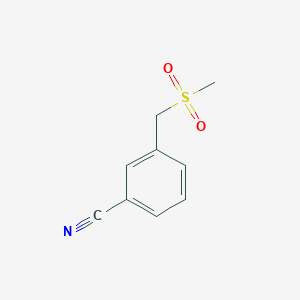
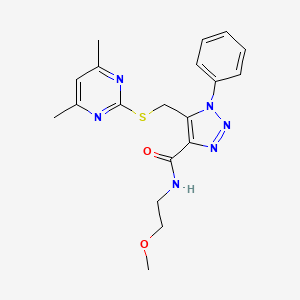
![7-ethoxy-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2488910.png)
